Crystal Structure and Characterization of 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic Acid: A Technical Guide
Crystal Structure and Characterization of 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic Acid: A Technical Guide
Executive Summary
The compound 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 1019015-91-8) is a highly specialized, rigid bicyclic scaffold that serves as a critical intermediate in the synthesis of advanced third- and fourth-generation fluoroquinolone antibiotics. In solid-state chemistry and drug development, understanding the precise crystallographic packing, tautomeric behavior, and intermolecular interactions of such precursors is paramount. The physicochemical properties of the final active pharmaceutical ingredient (API)—including solubility, bioavailability, and polymorphic stability—are fundamentally inherited from the structural logic of this core moiety.
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive crystallography. Here, we will dissect the causality behind the solid-state behavior of this molecule, detailing the self-validating analytical workflows required to characterize its crystal structure, hydrogen-bonding networks, and thermodynamic profile.
Molecular Architecture and Solid-State Interactions
The structural integrity of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is dictated by a delicate balance of intramolecular forces and lattice-directing intermolecular interactions.
Keto-Enol Tautomerism and Planarity
While formally named as a "4-hydroxyquinoline," this class of molecules predominantly crystallizes in the 4-oxo-1,4-dihydroquinoline tautomeric form[1][2]. The proton migrates from the hydroxyl group to the ring nitrogen (or remains localized on the carboxylic acid), driven by the thermodynamic stability of the resulting conjugated system. This tautomerization enforces strict coplanarity across the bicyclic quinoline ring and the 3-carboxyl group, with maximum atomic displacements from the least-squares plane typically not exceeding 0.020 Å[3].
Intramolecular Hydrogen Bonding
The defining crystallographic signature of the 4-oxo-quinoline-3-carboxylic acid core is a remarkably strong intramolecular hydrogen bond between the 3-carboxyl proton and the 4-oxo oxygen (O–H···O)[1][2]. This interaction forms a stable pseudo-six-membered ring (an S(6) motif). High-resolution X-ray studies on analogous structures demonstrate that this O–H···O bond distance is exceptionally short, often refining to ~1.62–1.74 Å, locking the functional groups into a rigid, planar conformation[4].
Intermolecular Packing: Halogen Bonding and π−π Stacking
The introduction of the 7-chloro and 8-fluoro substituents dramatically alters the crystal packing compared to unhalogenated analogs.
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Halogen Bonding: The highly electronegative 8-fluoro and 7-chloro groups participate in weak, yet highly directional, intermolecular C–H···F and C–H···Cl interactions. These interactions often link adjacent molecules into two-dimensional ribbons or layers parallel to the crystallographic ab plane[3][5].
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π−π Stacking: The enforced planarity of the quinoline core facilitates extensive face-to-face π−π stacking. Centroid-to-centroid separations between adjacent quinoline rings typically range from 3.58 to 3.93 Å, providing massive cohesive energy to the crystal lattice[1][6].
Caption: Structural determinants and interaction logic of the fluoroquinolone crystal lattice.
Experimental Workflows for Solid-State Characterization
To confidently assign the crystal structure and ensure batch-to-batch consistency, a self-validating analytical matrix must be employed.
Workflow 1: Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD is the gold standard for unambiguously determining the tautomeric state and atomic coordinates. The primary challenge with rigid, planar quinolones is their tendency to form twinned crystals or fine needles due to rapid π−π stacking.
Step-by-Step Methodology:
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Solvent Selection & Crystallization: Dissolve the compound in a binary solvent system containing a polar aprotic solvent (e.g., DMF or DMSO) to disrupt the strong intermolecular hydrogen bonds, paired with a volatile antisolvent (e.g., methanol). Utilize slow solvent evaporation at ambient temperature to promote isotropic crystal growth and prevent twinning.
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Cryo-Mounting: Select a defect-free single crystal (approx. 0.2 × 0.2 × 0.2 mm) and mount it on a goniometer using perfluorinated oil. Immediately quench the crystal in a nitrogen cold stream to 100 K. Causality: Cryo-cooling minimizes thermal ellipsoids, which is strictly required to accurately locate the electron density of the highly mobile carboxylic/enolic hydrogen atoms[2].
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Data Collection: Irradiate using Mo K α ( λ=0.71073 Å) or Cu K α radiation. Collect full sphere data using ω and ϕ scans.
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Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT). Refine non-hydrogen atoms anisotropically. Critical Step: The hydrogen atom involved in the O–H···O intramolecular bond must be located from the difference Fourier map and allowed to refine freely to definitively prove the tautomeric state[2][4].
Caption: Step-by-step SCXRD methodology for determining quinolone tautomeric states.
Workflow 2: Orthogonal Bulk Characterization (ssNMR & Thermal Analysis)
Because SCXRD only characterizes a single, potentially non-representative crystal, orthogonal bulk techniques are required to validate the bulk powder.
Step-by-Step Methodology:
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Solid-State NMR (ssNMR): Perform 13 C and 19 F Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR at a spinning rate of 10–15 kHz. Causality: The 19 F nucleus is highly sensitive to its local electronic environment. Shifts in the 19 F spectrum will immediately reveal if the 8-fluoro group is participating in different halogen-bonding networks, thereby identifying polymorphic impurities[7].
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Thermal Profiling (DSC/TGA): Run Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) simultaneously at a ramp rate of 10 °C/min under a dry nitrogen purge. Causality: Quinolone carboxylic acids exhibit high thermal stability due to their rigid lattice. A sharp endothermic peak without concurrent mass loss indicates the true melting point (often >250 °C), while earlier endotherms coupled with TGA mass loss indicate desolvation of trapped crystallization solvent[8].
Quantitative Data Summary
The following table synthesizes the expected crystallographic and spectroscopic parameters for 7-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid based on rigorously characterized structural analogs in the literature[1][2][3][4][8].
| Parameter | Expected Value / Range | Analytical Technique | Structural Significance |
| Intramolecular O–H···O Distance | 1.62 Å – 1.74 Å | SCXRD | Confirms S(6) ring motif and structural planarity. |
| π−π Centroid Separation | 3.58 Å – 3.93 Å | SCXRD | Indicates the strength of face-to-face lattice stacking. |
| C–H···F Interaction Distance | ~2.44 Å – 2.62 Å | SCXRD | Highlights the lattice-directing role of the 8-fluoro group. |
| Carbonyl (C=O) Stretch | 1700 – 1725 cm −1 | FTIR | Confirms the 4-oxo tautomeric state (absence of pure C-OH). |
| Thermal Melting Point (T m ) | > 250 °C | DSC | Demonstrates high lattice energy due to rigid H-bonding. |
Conclusion
The characterization of 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid requires a rigorous, multi-modal approach. By combining the atomic-level precision of cryo-SCXRD with the bulk sensitivity of 19 F ssNMR and thermal analysis, researchers can definitively map the keto-enol tautomerism, intramolecular hydrogen bonding, and halogen-directed packing of this critical precursor. Ensuring the structural integrity of this scaffold is the first, most vital step in guaranteeing the efficacy and stability of downstream fluoroquinolone APIs.
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- 3. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug–drug salt forms of ciprofloxacin with diflunisal and indoprofen - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE00631C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
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